molecular formula C12H13Br2FN2O B14781395 (2,4-Dibromo-6-fluorophenyl)(4-methylpiperazin-1-yl)methanone

(2,4-Dibromo-6-fluorophenyl)(4-methylpiperazin-1-yl)methanone

Katalognummer: B14781395
Molekulargewicht: 380.05 g/mol
InChI-Schlüssel: YTJWBNSYYDAAON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dibromo-6-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2,4-dibromo-6-fluorobenzoyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dibromo-6-fluorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2,4-Dibromo-6-fluorophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2,4-Dibromo-6-fluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,4-Dibromo-6-fluorophenyl)(4-methylpiperazin-1-yl)methanone: Unique due to the combination of bromine, fluorine, and piperazine groups.

    (2,4-Dichloro-6-fluorophenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with chlorine atoms instead of bromine.

    (2,4-Dibromo-6-chlorophenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with chlorine instead of fluorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H13Br2FN2O

Molekulargewicht

380.05 g/mol

IUPAC-Name

(2,4-dibromo-6-fluorophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H13Br2FN2O/c1-16-2-4-17(5-3-16)12(18)11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3

InChI-Schlüssel

YTJWBNSYYDAAON-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2Br)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.